molecular formula C8H8ClF2NO2 B3004880 methyl3-amino-2,4-difluorobenzoatehydrochloride CAS No. 2460755-81-9

methyl3-amino-2,4-difluorobenzoatehydrochloride

Cat. No.: B3004880
CAS No.: 2460755-81-9
M. Wt: 223.6
InChI Key: GXRLEGAOROGMPV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,4-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,4-difluorobenzoate hydrochloride typically involves the esterification of 3-amino-2,4-difluorobenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 3-amino-2,4-difluorobenzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,4-difluorobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 3-amino-2,4-difluorobenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Methyl 3-amino-2,4-difluorobenzoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-amino-2,4-dichlorobenzoate: Similar structure but with chlorine substituents instead of fluorine.

    Methyl 3-amino-2,4-dibromobenzoate: Similar structure but with bromine substituents instead of fluorine.

    Methyl 3-amino-2,4-diiodobenzoate: Similar structure but with iodine substituents instead of fluorine.

The uniqueness of methyl 3-amino-2,4-difluorobenzoate hydrochloride lies in the presence of fluorine atoms, which impart distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications.

Properties

IUPAC Name

methyl 3-amino-2,4-difluorobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)4-2-3-5(9)7(11)6(4)10;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRLEGAOROGMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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